An In-depth Technical Guide to Bromo-PEG5-Azide: Structure, Properties, and Applications
An In-depth Technical Guide to Bromo-PEG5-Azide: Structure, Properties, and Applications
Bromo-PEG5-azide is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal bromide and an azide group connected by a five-unit polyethylene glycol (PEG) spacer, allows for sequential and orthogonal conjugation reactions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its application, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
The fundamental structure of Bromo-PEG5-Azide consists of a bromo-terminated penta-ethylene glycol chain, which is, in turn, terminated by an azide moiety. The PEG linker is hydrophilic, enhancing the solubility of the molecule and its conjugates in aqueous media.[1][2]
Caption: Chemical Structure of Bromo-PEG5-Azide.
Quantitative Data
The physicochemical properties of Bromo-PEG5-Azide are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| Molecular Formula | C12H24BrN3O5 | [2] |
| Molecular Weight | 370.24 g/mol | [2] |
| CAS Number | 1402411-90-8 | [2] |
| Appearance | Solid | |
| Purity | >98% | |
| Solubility (In Vitro) | DMSO: ~100 mg/mL (~270.10 mM) | |
| LogP | 1.2 | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Protect from light. |
Core Functionalities and Reaction Mechanisms
Bromo-PEG5-Azide possesses two distinct reactive termini, enabling orthogonal conjugation strategies. The bromo group is susceptible to nucleophilic substitution, while the azide group readily participates in click chemistry reactions.
Azide Group Reactivity: Click Chemistry
The azide moiety is a key functional group for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. Bromo-PEG5-Azide can undergo both copper-catalyzed and strain-promoted azide-alkyne cycloadditions.
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the [3+2] cycloaddition between the terminal azide of Bromo-PEG5-Azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.
Caption: CuAAC Reaction Pathway.
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward, making it ideal for applications in living systems where copper catalysts can be toxic.
Caption: SPAAC Reaction Pathway.
Bromo Group Reactivity: Nucleophilic Substitution
The bromide (Br) is an excellent leaving group, making the terminal carbon of the PEG chain electrophilic and susceptible to attack by nucleophiles. This allows for conjugation to molecules containing nucleophilic functional groups such as thiols (-SH) and amines (-NH2), which are commonly found in proteins and peptides.
Caption: Nucleophilic Substitution Pathway.
Synthesis of Bromo-PEG5-Azide
The synthesis of heterobifunctional PEG linkers like Bromo-PEG5-Azide generally involves a sequential modification of a symmetrical oligo(ethylene glycol). A representative synthetic approach is outlined below.
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Monofunctionalization: A symmetrical oligo(ethylene glycol), such as hexaethylene glycol, is reacted with a reagent to functionalize only one of the terminal hydroxyl groups. This can be achieved by using a limiting amount of a reagent like tosyl chloride or by employing a protecting group strategy.
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Conversion to Azide: The remaining hydroxyl group is then converted to an azide. This is typically done by first converting the hydroxyl to a better leaving group (e.g., a mesylate or tosylate) and then reacting it with sodium azide (NaN3) in a suitable solvent like DMF.
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Conversion to Bromide: The initially functionalized group (e.g., tosylate) is then converted to a bromide using a source of bromide ions, such as lithium bromide or sodium bromide.
This multi-step process allows for the controlled introduction of two different reactive functionalities onto the PEG backbone.
Experimental Protocols
The following are detailed protocols for the most common applications of Bromo-PEG5-Azide. These should be considered as starting points, and optimization may be necessary for specific substrates and applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of Bromo-PEG5-Azide to an alkyne-containing molecule.
Materials:
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Bromo-PEG5-Azide
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Alkyne-functionalized molecule
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
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Degassed buffer (e.g., phosphate-buffered saline, PBS) or organic solvent (e.g., DMSO/water mixture)
Procedure:
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Prepare Stock Solutions:
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Prepare a 10 mM stock solution of Bromo-PEG5-Azide in DMSO or an appropriate solvent.
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Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
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Prepare a 100 mM stock solution of CuSO₄ in water.
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Prepare a 200 mM stock solution of THPTA in water.
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Freshly prepare a 1 M stock solution of sodium ascorbate in water.
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Reaction Setup (for a 1 mL final volume):
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In a microcentrifuge tube, add the alkyne-functionalized molecule (e.g., 1 equivalent).
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Add the Bromo-PEG5-Azide stock solution (e.g., 1.1-1.5 equivalents).
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Add the reaction buffer to bring the volume to approximately 950 µL.
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Prepare a premixed solution of 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA. Add this to the reaction mixture.
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Gently vortex the mixture.
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Initiate the Reaction:
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Add 20 µL of the freshly prepared 1 M sodium ascorbate solution.
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Gently mix by inverting the tube.
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Incubation:
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Incubate the reaction at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle mixing.
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Monitoring and Purification:
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Monitor the reaction progress using LC-MS or HPLC.
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Once complete, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.
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Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of Bromo-PEG5-Azide to a molecule functionalized with a strained cyclooctyne (e.g., DBCO).
Materials:
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Bromo-PEG5-Azide
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Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)
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Solvent (e.g., PBS pH 7.3, DMSO, DMF)
Procedure:
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Reactant Preparation:
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Dissolve Bromo-PEG5-Azide and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.
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Reaction Setup:
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Combine the solutions of Bromo-PEG5-Azide and the cyclooctyne-functionalized molecule. A molar ratio of 1.5:1 (azide to cyclooctyne) is often a good starting point.
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Incubation:
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Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the reactivity of the specific cyclooctyne.
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Monitoring and Purification:
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Monitor the reaction by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for protein conjugates).
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In many bioconjugation applications, the reaction is clean enough that no further purification is needed before downstream applications. If necessary, purification can be performed by SEC or dialysis.
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Protocol 3: Nucleophilic Substitution with a Thiol-Containing Molecule
This protocol describes the conjugation of the bromo group of Bromo-PEG5-Azide to a thiol-containing molecule, such as a cysteine residue in a peptide.
Materials:
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Bromo-PEG5-Azide
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Thiol-containing molecule (e.g., a peptide with a free cysteine)
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Reaction buffer (e.g., PBS with EDTA, pH 7.0-7.5)
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Reducing agent (e.g., TCEP, if reducing a disulfide bond is necessary)
Procedure:
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Prepare Reactants:
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Dissolve the thiol-containing molecule in the reaction buffer. If necessary, treat with a reducing agent like TCEP to ensure the thiol is in its free, reduced form.
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Dissolve Bromo-PEG5-Azide in a small amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the reaction buffer.
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Reaction Setup:
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Add the Bromo-PEG5-Azide solution to the solution of the thiol-containing molecule. A molar excess of the PEG linker (e.g., 5-10 equivalents) is typically used.
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Incubation:
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Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.
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Monitoring and Purification:
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Monitor the reaction progress by LC-MS or MALDI-TOF mass spectrometry.
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Purify the conjugate by dialysis, SEC, or reverse-phase HPLC to remove unreacted Bromo-PEG5-Azide.
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Caption: General Experimental Workflow for Bioconjugation.
Applications in Research and Drug Development
The unique properties of Bromo-PEG5-Azide make it a valuable tool in several areas of biomedical research.
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PROTAC Development: Bromo-PEG5-Azide is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The orthogonal reactivity of Bromo-PEG5-Azide allows for the sequential attachment of a target-binding ligand and an E3 ligase-binding ligand.
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Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. For instance, the bromo group can react with a reduced cysteine on the antibody, and the azide group can be used to "click" on the drug molecule via an alkyne handle.
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Bioconjugation and Labeling: It is widely used for the PEGylation of proteins, peptides, and oligonucleotides to improve their solubility and pharmacokinetic properties. The azide group also allows for the easy attachment of fluorescent dyes or biotin for detection and imaging applications.
Conclusion
Bromo-PEG5-Azide is a versatile and powerful heterobifunctional linker that provides researchers with a robust tool for creating complex biomolecular conjugates. Its well-defined structure, featuring a hydrophilic PEG spacer and two orthogonally reactive ends, enables precise control over conjugation chemistry. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of Bromo-PEG5-Azide in the development of novel therapeutics and research reagents.
